Hydroprene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-3,7,11-trimethyl-2,4-dodecadienoate can be achieved through multiple steps starting from 4-methyltetrahydropyran. The process involves the cleavage of 4-methyltetrahydropyran to 3-methyl-5-bromo-1-acetoxypentane, which is then coupled with isobutylmagnesium bromide to produce tetrahydrogeraniol. This intermediate is oxidized to the corresponding aldehyde, which reacts with allylmagnesium chloride and undergoes subsequent oxidation to form 6,10-dimethyl-3E-undecen-2-one. This compound is then converted to the desired product through a known method, yielding a mixture of 70% 2E,4E- and 30% 2Z,4E-stereoisomers .
Industrial Production Methods
Industrial production of ethyl-3,7,11-trimethyl-2,4-dodecadienoate typically follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to maximize yield and efficiency. The use of petrochemical products such as 4-methyltetrahydropyran as starting materials is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl-3,7,11-trimethyl-2,4-dodecadienoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) in the presence of palladium chloride (PdCl2) and copper chloride (CuCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde intermediate can yield 6,10-dimethyl-3E-undecen-2-one, which is a key intermediate in the synthesis of ethyl-3,7,11-trimethyl-2,4-dodecadienoate .
Scientific Research Applications
Ethyl-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its role as a juvenile hormone analog, affecting insect growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the regulation of biological processes.
Industry: It is used in the production of insect growth regulators and other agrochemical products.
Mechanism of Action
Ethyl-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to specific hormone receptors, disrupting the normal development and maturation processes. This interference prevents insects from reaching adulthood, thereby controlling their population .
Comparison with Similar Compounds
Similar Compounds
Methoprene: Another juvenile hormone analog with similar insect growth regulatory properties.
Pyriproxyfen: A juvenile hormone analog used in pest control.
Fenoxycarb: An insect growth regulator with a similar mode of action.
Uniqueness
Ethyl-3,7,11-trimethyl-2,4-dodecadienoate is unique due to its specific chemical structure, which allows it to effectively mimic juvenile hormones and disrupt insect development. Its synthesis from readily available petrochemical products also makes it a cost-effective option for industrial applications .
Biological Activity
Hydroprene is a juvenile hormone analog widely used as an insect growth regulator (IGR) in pest management. Its biological activity primarily targets the immature stages of insects, disrupting normal development and reproduction. This article delves into the physiological effects, mechanisms of action, and case studies highlighting this compound's efficacy against various pest species.
Overview of this compound
This compound (CHO) mimics the natural juvenile hormone in insects, playing a crucial role in regulating growth and development. It is particularly effective against stored-product pests, such as the German cockroach (Blattella germanica) and Indianmeal moth (Plodia interpunctella).
This compound affects insects primarily by:
- Disrupting Development : It interferes with the molting process, leading to abnormal development and sterility.
- Modifying Behavior : Alters feeding and reproductive behaviors, reducing population growth.
- Increasing Susceptibility to Other Insecticides : Enhances the effectiveness of conventional insecticides when used in combination.
Physiological Effects
Research has shown that this compound causes significant physiological changes in target insects:
- Weight Gain : In German cockroaches, exposure to this compound during the nymph stage resulted in a 6-35% increase in weight at adult emergence, indicating enhanced lipid accumulation despite no consistent changes in total body lipids or carbohydrates .
- Increased Mortality : In Indianmeal moths, egg mortality rates increased significantly with longer exposure times to this compound at higher temperatures. For instance, at 32°C, egg mortality reached 81.6% with continuous exposure .
- Developmental Delays : this compound treatment prolonged developmental times across various life stages of treated insects .
Case Study 1: German Cockroach Susceptibility
A study examined this compound's effects on both susceptible and multiresistant strains of German cockroaches. Findings indicated that:
- This compound application increased susceptibility to propoxur (a traditional insecticide), particularly at lower application rates.
- The multiresistant strain showed reduced LD50 for chlorpyrifos when pre-treated with this compound, demonstrating its potential to enhance susceptibility to other insecticides .
Case Study 2: Indianmeal Moth Management
Research on the impact of this compound on Indianmeal moths revealed:
- This compound completely suppressed adult emergence when applied during critical developmental stages.
- The effectiveness varied with temperature; for example, lower temperatures resulted in less mortality compared to higher temperatures .
Efficacy Against Mosquito Larvae
This compound has also been evaluated for its larvicidal properties against mosquito species:
- In experiments with Culex quinquefasciatus, this compound demonstrated significant mortality rates among larvae, outperforming some traditional insecticides at specific concentrations .
Comparative Analysis of this compound with Other IGRs
Compound | Target Species | Mode of Action | Efficacy Level |
---|---|---|---|
This compound | Various stored-product pests | Juvenile hormone analog | High |
Methoprene | Mosquitoes | Juvenile hormone analog | Moderate |
Pyriproxyfen | Cockroaches | Juvenile hormone analog | High |
Properties
IUPAC Name |
ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGBXGJFWXIPP-UEVLXMDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042049 | |
Record name | Hydroprene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [HSDB] | |
Record name | Hydroprene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.54 mg/l. Soluble in common organic solvents. | |
Record name | HYDROPRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000188 [mmHg], 25 mPa at 25 °C | |
Record name | Hydroprene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5574 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | HYDROPRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adult when applied to larval stage. | |
Record name | HYDROPRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber liquid | |
CAS No. |
41096-46-2, 36557-30-9 | |
Record name | Hydroprene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41096-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroprene [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041096462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroprene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROPRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SS174B1Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HYDROPRENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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